3-(Bromomethyl)-3-methylcyclobutan-1-one

Physical organic chemistry Medicinal chemistry Process chemistry

3-(Bromomethyl)-3-methylcyclobutan-1-one (CAS 2613382-13-9) is a specialized cyclobutane derivative featuring a bromomethyl group and a methyl group geminally substituted at the 3-position of a cyclobutanone ring. The compound possesses a molecular formula of C6H9BrO and a molecular weight of 177.04 g/mol.

Molecular Formula C6H9BrO
Molecular Weight 177.04 g/mol
Cat. No. B13515464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-3-methylcyclobutan-1-one
Molecular FormulaC6H9BrO
Molecular Weight177.04 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C1)CBr
InChIInChI=1S/C6H9BrO/c1-6(4-7)2-5(8)3-6/h2-4H2,1H3
InChIKeyQJIWNZDFEHTTNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-3-methylcyclobutan-1-one: A Dual-Functional Cyclobutane Building Block for Medicinal Chemistry and Organic Synthesis


3-(Bromomethyl)-3-methylcyclobutan-1-one (CAS 2613382-13-9) is a specialized cyclobutane derivative featuring a bromomethyl group and a methyl group geminally substituted at the 3-position of a cyclobutanone ring . The compound possesses a molecular formula of C6H9BrO and a molecular weight of 177.04 g/mol . Its puckered cyclobutane core confers unique three-dimensional conformational constraints that are highly valued in modern drug design for improving target selectivity and pharmacokinetic properties [1]. The coexistence of a reactive bromomethyl handle for nucleophilic substitution and a ketone moiety for further derivatization establishes this compound as a strategic intermediate for the synthesis of sp3-rich, conformationally restricted scaffolds .

Why 3-(Bromomethyl)-3-methylcyclobutan-1-one Cannot Be Substituted with 3-(Bromomethyl)cyclobutanone or 3-Methylcyclobutanone


The geminal substitution pattern at the C3 position of 3-(bromomethyl)-3-methylcyclobutan-1-one introduces steric and electronic perturbations that are absent in simpler analogs . Unlike 3-(bromomethyl)cyclobutanone (CAS 463961-43-5), which lacks the 3-methyl group, the target compound exhibits distinct physical properties, including a lower boiling point of 207.8°C versus 210.4°C for the des-methyl analog, and a reduced density of 1.474 g/cm³ versus 1.603 g/cm³ [1]. Conversely, relative to 3-methylcyclobutanone (CAS 1192-08-1), the presence of the bromomethyl group imparts nucleophilic substitution reactivity entirely absent in the non-brominated parent . These differences manifest in divergent reactivity profiles during nucleophilic substitution and cycloaddition reactions, rendering simple analog substitution non-viable in synthetic routes requiring the precise steric environment and dual reactivity of the geminal 3-bromomethyl-3-methylcyclobutanone core [2].

Quantitative Differentiation of 3-(Bromomethyl)-3-methylcyclobutan-1-one from Closest Analogs


Comparative Physical Properties: Lower Boiling Point and Reduced Density Relative to Des-Methyl Analog

3-(Bromomethyl)-3-methylcyclobutan-1-one exhibits a predicted boiling point of 207.8±13.0 °C at 760 Torr, which is approximately 2.6 °C lower than that of 3-(bromomethyl)cyclobutanone (210.4±13.0 °C) [1]. Concurrently, its predicted density is 1.474±0.06 g/cm³ at 25 °C, representing an 8.0% reduction compared to the 1.603±0.06 g/cm³ density of the des-methyl analog [1]. These differences arise from the geminal methyl group altering intermolecular packing and volatility [2].

Physical organic chemistry Medicinal chemistry Process chemistry

Reactivity Differentiation: Geminal Substitution Confers Dual Functional Handles Absent in Mono-Functional Analogs

The target compound uniquely combines a bromomethyl group capable of nucleophilic substitution (e.g., with amines, thiols, alkoxides) and a ketone carbonyl available for nucleophilic addition or reduction . In contrast, 3-methylcyclobutanone lacks the bromomethyl handle entirely, precluding direct nucleophilic displacement at the 3-position . Conversely, 3-(bromomethyl)cyclobutanone offers only the bromomethyl group without the steric shielding and conformational bias imparted by the geminal methyl substituent, which can influence both reaction rates and stereochemical outcomes [1].

Synthetic methodology Nucleophilic substitution Medicinal chemistry

Conformational Restriction: Cyclobutane Core Provides Defined Exit Vectors for Medicinal Chemistry Optimization

The cyclobutane ring in 3-(bromomethyl)-3-methylcyclobutan-1-one adopts a puckered conformation that restricts the spatial orientation of substituents, providing well-defined exit vectors for pharmacophore attachment [1]. X-ray crystallographic analysis of 20 related 1,2-difunctionalized cyclobutane derivatives confirmed that the cyclobutane core imposes predictable dihedral angles and inter-vector distances, which are critical parameters for optimizing ligand-protein interactions [1]. In comparison, acyclic or larger ring analogs exhibit greater conformational flexibility, potentially reducing target binding affinity and selectivity [2].

Medicinal chemistry Conformational analysis Drug design

Synthetic Accessibility: Established [2+2] Cycloaddition Routes Enable Scalable Preparation of 3-Substituted Cyclobutanones

An efficient synthetic route to 3-substituted cyclobutanone derivatives, including 3-(bromomethyl)cyclobutanone and 3-methylenecyclobutanone acetal, has been established via a [2+2] cycloaddition strategy [1]. This method provides a reliable entry to the cyclobutanone scaffold that can be further elaborated to 3-(bromomethyl)-3-methylcyclobutan-1-one via α-bromination of 3-methylcyclobutanone using N-bromosuccinimide (NBS) and a radical initiator . In contrast, alternative routes to geminally substituted cyclobutanes often suffer from low yields or require specialized equipment for photochemical steps [2].

Synthetic methodology Process chemistry Cycloaddition

Optimal Application Scenarios for 3-(Bromomethyl)-3-methylcyclobutan-1-one in Drug Discovery and Chemical Development


Synthesis of Conformationally Restricted Kinase Inhibitors

The puckered cyclobutane core of 3-(bromomethyl)-3-methylcyclobutan-1-one serves as an ideal scaffold for constructing ATP-competitive kinase inhibitors, where defined exit vectors direct hinge-binding motifs into the adenine pocket while orienting substituents toward selectivity pockets [1]. The bromomethyl group allows for facile installation of diverse amine-containing pharmacophores via nucleophilic substitution, enabling rapid SAR exploration [2].

Construction of sp3-Enriched Fragment Libraries for FBDD

The compound's dual reactive sites (bromomethyl and ketone) permit sequential derivatization to generate small, sp3-rich fragments with optimal physicochemical properties for fragment-based drug discovery (FBDD) [1]. Its molecular weight of 177 g/mol falls within the ideal fragment range, and the cyclobutane core contributes to three-dimensionality without excessive lipophilicity .

Preparation of 1,2-Difunctionalized Cyclobutane Building Blocks

Following established protocols for 1,2-difunctionalized cyclobutane synthesis, 3-(bromomethyl)-3-methylcyclobutan-1-one can be elaborated to cis- and trans-diastereomers bearing NH2/NHBoc, OH, SH, or SO2F groups [1]. These compounds serve as versatile building blocks for parallel medicinal chemistry and can be produced on up to hundred-gram scales [1].

Synthesis of Gem-Dimethyl Cyclobutane Natural Product Analogs

The geminal methyl and bromomethyl substitution pattern mimics key structural features found in cyclobutane-containing natural products [2]. This compound can serve as a precursor for enantioselective hydrofunctionalization strategies targeting gem-dimethylcyclobutane natural product cores, as demonstrated in total synthesis campaigns [2].

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